molecular formula C19H23N5O2S B502266 [(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B502266
M. Wt: 385.5g/mol
InChI Key: JXYUWPOPWYGUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that features a benzyl group substituted with two methoxy groups, a tetrazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable alkyl halide.

    Final Coupling: The final step involves coupling the tetrazole-thioether intermediate with the benzyl amine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

[(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of [(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
  • N-(2,4-dimethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-2-amine

Uniqueness

[(2,4-DIMETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H23N5O2S/c1-25-17-10-9-15(18(13-17)26-2)14-20-11-6-12-27-19-21-22-23-24(19)16-7-4-3-5-8-16/h3-5,7-10,13,20H,6,11-12,14H2,1-2H3

InChI Key

JXYUWPOPWYGUHO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

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